5-Fluoro-4-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 168.17 g/mol. It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on a benzaldehyde structure. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized from commercially available precursors such as 5-fluoro-2-methoxytoluene. Its chemical structure allows it to participate in various organic reactions, making it valuable for synthetic applications in chemical research and industry.
5-Fluoro-4-methoxy-2-methylbenzaldehyde falls under the category of aromatic aldehydes, which are compounds containing a carbonyl group (−CHO) directly attached to an aromatic ring. The presence of fluorine and methoxy groups enhances its reactivity and potential applications.
The synthesis of 5-fluoro-4-methoxy-2-methylbenzaldehyde typically involves several key steps:
The synthesis may involve the use of oxidizing agents such as chromium trioxide or potassium permanganate under acidic conditions to facilitate the transformation from toluene derivatives to benzaldehyde derivatives. The reaction conditions must be carefully controlled to optimize yield and minimize side reactions.
The molecular structure of 5-fluoro-4-methoxy-2-methylbenzaldehyde can be represented as follows:
InChI=1S/C9H9FO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3
GVNDBWKWONYFON-UHFFFAOYSA-N
This structure highlights the arrangement of atoms within the molecule, including the positioning of functional groups relative to the benzene ring.
The compound's molecular weight is 168.17 g/mol, and its density and solubility characteristics are important for practical applications in laboratory settings.
5-Fluoro-4-methoxy-2-methylbenzaldehyde can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 5-fluoro-4-methoxy-2-methylbenzaldehyde varies depending on its application. In biological systems, it may interact with cellular targets, potentially disrupting specific biochemical pathways or serving as an intermediate in synthesizing more complex molecules.
Key physical properties include:
Chemical properties involve reactivity patterns typical for aldehydes, including:
These properties are crucial for understanding how this compound behaves under various conditions in synthetic chemistry.
5-Fluoro-4-methoxy-2-methylbenzaldehyde finds applications in several areas:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in organic synthesis and medicinal chemistry.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2